1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one
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Overview
Description
1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one is a complex organic compound belonging to the class of germacrane sesquiterpenoids. These compounds are characterized by a cyclodecane ring substituted with an isopropyl and two methyl groups . The molecular formula of this compound is C15H22O3, and it has a molecular weight of 250.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, ensuring cost-effectiveness, safety, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one has several scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine formulations.
Industry: Utilized in the development of fragrances and flavoring agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one involves interactions with specific molecular targets and pathways. As a sesquiterpenoid, it may interact with enzymes and receptors, modulating various biological processes. The exact molecular targets and pathways are still under investigation, but its effects are likely mediated through modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Azulene, 1,2,3,3a,4,7,8,8a-octahydro-3a,6-dimethyl-1-(1-methylethylidene)-, (3aS,8aS)
- Eremophilone, hydroxy-
- (1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene
Uniqueness
1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one is unique due to its specific cyclodecane ring structure with an isopropyl and two methyl groups. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other sesquiterpenoids.
Biological Activity
1,6-Dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one, also known by its IUPAC name, is a complex organic compound belonging to the class of sesquiterpenes. Its unique bicyclic structure incorporates multiple functional groups that suggest potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C15H22O3
- Molecular Weight : 250.33 g/mol
- Structural Features : The compound features a dioxatricyclo framework with methyl and isopropyl substituents that may influence its reactivity and interactions with biological systems.
Synthesis Methods
The synthesis of 1,6-dimethyl-9-propan-2-ylidene involves several steps:
- Starting Materials : Typically initiated from simpler organic compounds.
- Epoxidation : Germacrene can undergo epoxidation using m-chloroperbenzoic acid (m-CPBA) to introduce epoxy groups.
- Cyclization Reactions : Further cyclization reactions are employed to achieve the desired diepoxy structure.
Antimicrobial Properties
Research indicates that compounds structurally similar to 1,6-dimethyl-9-propan-2-ylidene exhibit significant antimicrobial activity. For instance:
- Case Study : A study on related sesquiterpenes demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's interaction with biological macromolecules may confer anti-inflammatory properties:
- Mechanism of Action : The epoxy groups in the structure can react with nucleophiles in biological systems, potentially modulating inflammatory pathways .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the compound's effects on cancer cell lines:
- Findings : Preliminary studies suggest that 1,6-dimethyl-9-propan-2-ylidene may inhibit the proliferation of certain cancer cells, although further research is needed to confirm these effects and elucidate mechanisms .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Germacrene D | C15H24 | Lacks epoxy groups; known for its aromatic properties |
Caryophyllene Oxide | C15H24O | Contains an epoxy group; recognized for anti-inflammatory properties |
4,11-Dimethyl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-7-ol | C15H26O4 | Hydroxyl functional group at a different position |
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one |
InChI |
InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3 |
InChI Key |
GTHJHHZMCSHKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C |
Origin of Product |
United States |
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